

specificity testing of AZD-3463 against a panel of kinases

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AZD-3463: A Comparative Analysis of Kinase Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **AZD-3463** with alternative inhibitors, focusing on specificity and supporting experimental data. The information is intended to assist researchers in evaluating its potential for further investigation and use in cancer therapy, particularly for neuroblastoma and non-small cell lung cancer (NSCLC).

Introduction

AZD-3463 is an orally active and potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) with a Ki of 0.75 nM for ALK.[1] Developed to overcome resistance to first-generation ALK inhibitors like crizotinib, AZD-3463 has demonstrated efficacy against both wild-type ALK and clinically relevant crizotinib-resistant mutations, including the L1196M gatekeeper mutation.[1] Its mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis and autophagy in cancer cells.[2] This guide compares the kinase selectivity profile of AZD-3463 with that of crizotinib and ceritinib, two other prominent ALK inhibitors.

Kinase Specificity Comparison







The following table summarizes the available quantitative data on the kinase inhibition profiles of **AZD-3463**, crizotinib, and ceritinib. The data for crizotinib and ceritinib are derived from comprehensive KINOMEscan assays, which measure the binding affinity of the inhibitor to a large panel of kinases. A lower percentage of control indicates stronger binding and inhibition.

Note: A comprehensive, publicly available kinase panel screening for **AZD-3463** is not available at the time of this publication. The table reflects its known high potency against its primary targets, ALK and IGF-1R.



Kinase Target	AZD-3463 (% of Control)	Crizotinib (% of Control)	Ceritinib (% of Control)
ALK	Potent Inhibition (Ki = 0.75 nM)	0.5	0.2
IGF1R	Potent Inhibition (equivalent to ALK)	2.5	8.0 (IC50 in nM)
AAK1	Not Available	10	100
ABL1	Not Available	10	100
ACK1	Not Available	1	100
AURA	Not Available	100	100
AURB	Not Available	100	100
AURC	Not Available	100	100
BLK	Not Available	10	100
BMX	Not Available	10	100
ВТК	Not Available	100	100
CAMK2A	Not Available	100	100
CAMK2B	Not Available	100	100
CAMK2D	Not Available	100	100
CAMK2G	Not Available	100	100
CDK1	Not Available	100	100
CDK2	Not Available	100	100
CDK3	Not Available	100	100
CDK5	Not Available	100	100
CHEK1	Not Available	100	100
CK1A1	Not Available	100	100





CK2A1	Not Available	100	100
CLK1	Not Available	100	100
CSF1R	Not Available	10	100
CSK	Not Available	10	100
DDR1	Not Available	100	100
DDR2	Not Available	100	100
EGFR	Not Available	100	100
EPHA1	Not Available	100	100
EPHA2	Not Available	100	100
ЕРНА3	Not Available	100	100
EPHA4	Not Available	100	100
EPHB1	Not Available	100	100
EPHB2	Not Available	100	100
EPHB3	Not Available	100	100
EPHB4	Not Available	100	100
ERBB2	Not Available	100	100
ERBB4	Not Available	100	100
FAK	Not Available	10	100
FGFR1	Not Available	100	100
FGFR2	Not Available	100	100
FGFR3	Not Available	100	100
FGFR4	Not Available	100	100
FLT1	Not Available	100	100
FLT3	Not Available	100	60 (IC50 in nM)



FLT4	Not Available	100	100
FRK	Not Available	10	100
FYN	Not Available	10	100
НСК	Not Available	10	100
INSR	Not Available	10	7.0 (IC50 in nM)
JAK1	Not Available	100	100
JAK2	Not Available	100	100
JAK3	Not Available	100	100
KDR	Not Available	100	100
KIT	Not Available	100	100
LCK	Not Available	10	100
LYN	Not Available	10	100
MAP2K1	Not Available	100	100
MAP2K2	Not Available	100	100
MAP4K4	Not Available	100	100
MAPK1	Not Available	100	100
МАРК3	Not Available	100	100
MAPK14	Not Available	100	100
MET	Not Available	0.1	100
MUSK	Not Available	100	100
NTRK1	Not Available	100	100
NTRK2	Not Available	100	100
NTRK3	Not Available	100	100
PDGFRa	Not Available	100	100
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PDGFRb	Not Available	100	100
PIK3CA	Not Available	100	100
PIK3CB	Not Available	100	100
PIK3CD	Not Available	100	100
PIK3CG	Not Available	100	100
PIM1	Not Available	100	100
PIM2	Not Available	100	100
PIM3	Not Available	100	100
PRKCA	Not Available	100	100
PRKCD	Not Available	100	100
PRKCE	Not Available	100	100
PTK2B	Not Available	10	100
RET	Not Available	100	100
ROCK1	Not Available	100	100
ROCK2	Not Available	100	100
ROS1	Not Available	0.5	100
SRC	Not Available	10	100
STK22D	Not Available	Not Available	23 (IC50 in nM)
SYK	Not Available	100	100
TEK	Not Available	100	100
TIE1	Not Available	100	100
TRKA	Not Available	100	100
TRKB	Not Available	100	100
TRKC	Not Available	100	100
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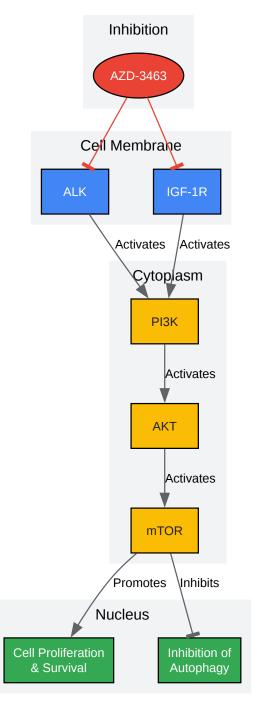
тхк	Not Available	10	100
TYK2	Not Available	100	100
YES1	Not Available	10	100

Data for Crizotinib and Ceritinib are from KINOMEscan assays and presented as "% of Control" where a lower number indicates stronger inhibition. **AZD-3463** data is based on its known potent inhibition of ALK and IGF1R.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing kinase inhibitor specificity.





ALK/IGF-1R Signaling Pathway and AZD-3463 Inhibition

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Caption: ALK/IGF-1R pathway inhibition by AZD-3463.



Experimental Workflow for Kinase Inhibition Assay Preparation Prepare kinase Prepare serial dilutions of AZD-3463 enzyme and substrate Reaction Incubate kinase with AZD-3463 Initiate reaction with ATP Allow kinase reaction to proceed Detection Terminate reaction Add detection reagent (e.g., ADP-Glo) Measure signal (Luminescence) Data Analysis

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Calculate % inhibition and determine IC50

Caption: Workflow for in vitro kinase inhibition assay.



Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay to determine the IC50 values of a compound like **AZD-3463** against a panel of kinases. This protocol is based on a luminescent ADP-detection method, a common high-throughput screening format.

Objective: To determine the concentration of **AZD-3463** required to inhibit 50% of the activity of various kinases in a biochemical assay.

Materials:

- Purified recombinant kinases
- Specific peptide substrates for each kinase
- AZD-3463 (or other test inhibitors)
- Adenosine 5'-triphosphate (ATP)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white microplates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation:
 - Prepare a stock solution of AZD-3463 in 100% DMSO.
 - Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
- Kinase Reaction Setup:



- \circ In a 384-well plate, add 1 μ L of the serially diluted **AZD-3463** or DMSO (vehicle control) to the appropriate wells.
- \circ Add 5 μ L of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.
- Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Reaction Initiation and Incubation:
 - \circ Initiate the kinase reaction by adding 4 μ L of ATP solution (at a concentration near the Km for each specific kinase) to each well.
 - Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.
- Reaction Termination and Signal Detection:
 - Terminate the kinase reaction by adding 10 μL of ADP-Glo™ Reagent to each well.
 - Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.
 - Add 20 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate the plate for 30 minutes at room temperature to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence in each well using a plate reader.
 - Subtract the background signal (from wells with no enzyme) from all other measurements.
 - Calculate the percentage of kinase inhibition for each AZD-3463 concentration relative to the DMSO control.



 Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

AZD-3463 is a highly potent dual inhibitor of ALK and IGF-1R, demonstrating significant promise in overcoming resistance to earlier-generation ALK inhibitors. While a comprehensive public kinome-wide selectivity profile for AZD-3463 is not yet available, its focused activity against key oncogenic drivers, coupled with its ability to overcome resistance mutations, makes it a valuable tool for cancer research and a potential therapeutic candidate. The provided comparative data for crizotinib and ceritinib highlight the varied selectivity profiles among ALK inhibitors, underscoring the importance of comprehensive profiling in drug development. Further studies to elucidate the broader kinome selectivity of AZD-3463 will be crucial in fully characterizing its therapeutic potential and off-target effects.

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